
2-(1-Hydroxy-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZT55 is a novel, highly-selective tyrosine kinase inhibitor specifically targeting the JAK2 V617F mutation. This mutation is prevalent in myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis . ZT55 has shown promising results in inhibiting the proliferation of JAK2 V617F-expressing cells and inducing apoptosis, making it a potential therapeutic agent for these conditions .
準備方法
Synthetic Routes and Reaction Conditions
ZT55 is synthesized through a series of chemical reactions involving the formation of its indole core structure. The synthetic route typically involves:
Formation of the Indole Core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s selectivity and potency. These steps may include halogenation, nitration, and reduction reactions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of ZT55 involves scaling up the synthetic route while ensuring consistency and quality. This includes:
化学反応の分析
Types of Reactions
ZT55 undergoes several types of chemical reactions, including:
Oxidation: ZT55 can undergo oxidation reactions, particularly at its indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ZT55, enhancing its selectivity and potency.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ZT55 with modified functional groups, which can enhance its biological activity and selectivity .
科学的研究の応用
ZT55 has a wide range of scientific research applications, including:
Chemistry: ZT55 is used as a model compound to study the effects of functional group modifications on tyrosine kinase inhibitors.
Biology: In biological research, ZT55 is used to study the JAK2-STAT signaling pathway and its role in cell proliferation and apoptosis.
Medicine: ZT55 is being investigated as a potential therapeutic agent for myeloproliferative neoplasms, particularly those with the JAK2 V617F mutation.
Industry: In the pharmaceutical industry, ZT55 is used in the development of new drugs targeting tyrosine kinases
作用機序
ZT55 exerts its effects by selectively inhibiting the JAK2 V617F mutation. This inhibition blocks the JAK2-STAT signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, ZT55 induces apoptosis and cell cycle arrest in JAK2 V617F-expressing cells. The molecular targets of ZT55 include the JAK2 kinase and downstream STAT3/5 transcription factors .
類似化合物との比較
ZT55 is unique in its high selectivity for the JAK2 V617F mutation. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor, but with less selectivity for the V617F mutation.
Fedratinib: A JAK2 inhibitor used in the treatment of myelofibrosis, but with a broader range of targets.
Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.
ZT55 stands out due to its high selectivity and potency against the JAK2 V617F mutation, making it a promising candidate for targeted therapy in myeloproliferative neoplasms .
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
2-(1-hydroxyindol-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-22-16-9-5-3-7-14(16)18-17(20)10-12-11-19(21)15-8-4-2-6-13(12)15/h2-9,11,21H,10H2,1H3,(H,18,20) |
InChIキー |
BXYUEIJHUBBZIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



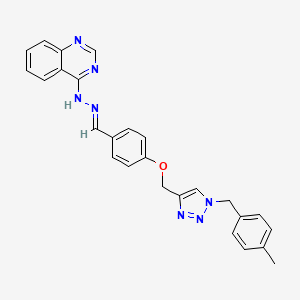
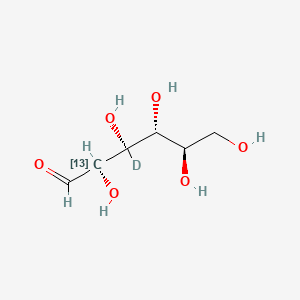
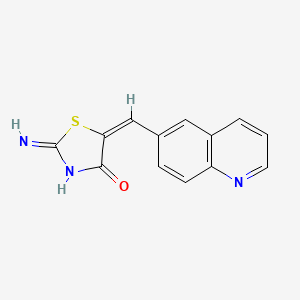
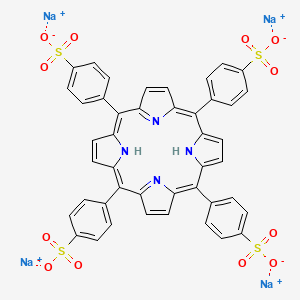

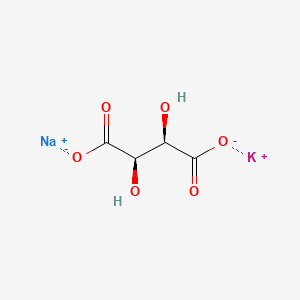





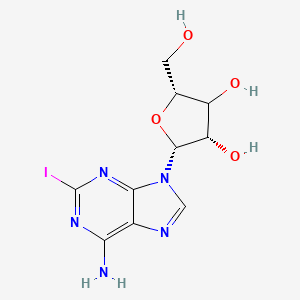
![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
